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This guide provides a comparative proteomic analysis of human umbilical vein endothelial cells

(HUVECs) treated with a novel antiangiogenic agent, "AngioBlock-2," versus Vascular

Endothelial Growth Factor (VEGF). AngioBlock-2 is a potent VEGFR-2 tyrosine kinase inhibitor

designed to suppress tumor angiogenesis. This document presents quantitative data, detailed

experimental protocols, and visual diagrams of the signaling pathways and experimental

workflow to support researchers in the field of angiogenesis and drug development.

Quantitative Proteomic Analysis
The following table summarizes the differential protein expression in HUVECs treated with

VEGF (to stimulate angiogenesis) and AngioBlock-2 + VEGF (to assess the inhibitory effect).

Proteins were quantified using label-free quantification (LFQ) intensity from a nanoLC-MS/MS

analysis. The data highlights key proteins whose expression is significantly altered by

AngioBlock-2 treatment in the presence of VEGF.
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Experimental Protocols
Cell Culture and Treatment
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Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium (Lonza)

supplemented with 2% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator. For the

experiment, cells were seeded in 6-well plates and grown to 80% confluency. The cells were

then serum-starved for 6 hours before treatment with one of the following conditions for 24

hours:

Control: Basal medium with 0.1% DMSO.

VEGF: 50 ng/mL recombinant human VEGF-A (R&D Systems).

AngioBlock-2 + VEGF: 100 nM AngioBlock-2 pre-treatment for 2 hours, followed by co-

incubation with 50 ng/mL VEGF-A.

Protein Extraction and Digestion
After treatment, cells were washed twice with ice-cold PBS and lysed in RIPA buffer containing

protease and phosphatase inhibitors. The cell lysates were sonicated and centrifuged at 14,000

x g for 15 minutes at 4°C. The supernatant containing the protein extract was collected. Protein

concentration was determined using a BCA assay (Thermo Fisher Scientific).

A total of 100 µg of protein from each sample was reduced with 10 mM dithiothreitol (DTT) for 1

hour at 37°C and then alkylated with 20 mM iodoacetamide (IAA) for 30 minutes in the dark.

The proteins were then digested overnight at 37°C with sequencing-grade trypsin (Promega) at

a 1:50 (trypsin:protein) ratio.

LC-MS/MS Analysis
The resulting peptide mixtures were desalted using C18 StageTips. The peptides were then

separated by reverse-phase chromatography on a nano-HPLC system (EASY-nLC 1200,

Thermo Fisher Scientific) coupled to a Q Exactive HF mass spectrometer (Thermo Fisher

Scientific). The mass spectrometer was operated in data-dependent acquisition (DDA) mode to

automatically switch between MS and MS/MS acquisition.

Data Analysis
The raw MS data files were processed with MaxQuant software (version 1.6.17.0) for protein

identification and label-free quantification (LFQ). The data were searched against the human
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UniProt database. Statistical analysis was performed using Perseus software. Proteins with a

p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.
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Caption: Workflow for proteomic analysis of HUVECs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15141606?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF Signaling and AngioBlock-2 Inhibition

VEGF

VEGFR-2

 Binds

PLCG1

 Activates

Cell Adhesion
(CDH5)

AngioBlock-2

 Inhibits

MAPK1 (ERK) Cell Migration

Cell Proliferation
(PCNA)

Click to download full resolution via product page

Caption: Inhibition of VEGF signaling by AngioBlock-2.

Comparative Proteomic Outcomes
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Caption: Summary of proteomic changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15141606?utm_src=pdf-body-img
https://www.benchchem.com/product/b15141606#comparative-proteomics-of-endothelial-cells-treated-with-antiangiogenic-agent-2-vs-vegf
https://www.benchchem.com/product/b15141606#comparative-proteomics-of-endothelial-cells-treated-with-antiangiogenic-agent-2-vs-vegf
https://www.benchchem.com/product/b15141606#comparative-proteomics-of-endothelial-cells-treated-with-antiangiogenic-agent-2-vs-vegf
https://www.benchchem.com/product/b15141606#comparative-proteomics-of-endothelial-cells-treated-with-antiangiogenic-agent-2-vs-vegf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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